3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one
Description
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl group at position 3, an ethoxy group at position 7, and a methyl group at position 2. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.4 g/mol. Coumarins and their derivatives are studied for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFMQWWLMMJPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the chromen-2-one core. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The ethoxy group (-OCH₂CH₃) at position 7 participates in nucleophilic substitution reactions under basic or acidic conditions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | HBr or HI in refluxing acetic acid | Ethoxy group replaced by bromine or iodine, yielding 7-halo derivatives. | |
| Amination | Aliphatic amines (e.g., piperazine) in DMF | Ethoxy group substituted with amine moieties (e.g., 7-piperazinyl derivatives). | |
| Thioether Formation | Thiols (e.g., mercaptoethanol) with K₂CO₃ | Ethoxy replaced by thioether (-S-R) groups. |
Key factors influencing substitution:
-
Base strength : Strong bases (e.g., K₂CO₃) enhance nucleophilicity, accelerating substitution rates.
-
Steric effects : Bulky amines require longer reaction times (8–12 hours).
Oxidation Reactions
The chromenone core and methyl group undergo oxidation under controlled conditions.
| Site of Oxidation | Reagents | Product | Conditions | Source |
|---|---|---|---|---|
| Methyl group (C4) | KMnO₄ in acidic medium | Conversion to carboxylic acid (-COOH). | 60–80°C, 4–6 hours | |
| Chromenone ring | CrO₃ in acetic acid | Epoxidation of the double bond in the ring. | Room temperature, 2 hours |
Mechanistic Insight :
-
Methyl group oxidation proceeds via radical intermediates, confirmed by ESR studies.
-
Chromenone ring oxidation is pH-sensitive, favoring epoxidation under acidic conditions.
Reduction Reactions
The carbonyl group (C=O) at position 2 is reducible, enabling access to secondary alcohols.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-Hydroxy-2H-chromene derivative | 65–70% | |
| LiAlH₄ | Dry THF, reflux | 2,7-Dihydroxy-4-methyl analog | 85% |
Note : LiAlH₄ reduces both the carbonyl and ethoxy groups, necessitating precise stoichiometric control.
Condensation and Cyclization
The dimethoxyphenyl moiety participates in acid-catalyzed cyclization and condensation reactions.
Example : Reaction with resorcinol under iodine catalysis forms fused coumarin derivatives via a von Pechmann-like mechanism .
Functionalization of the Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution.
Biological Activity and Reaction Correlations
Modifications to the ethoxy and dimethoxyphenyl groups directly impact pharmacological properties:
-
Anti-inflammatory activity : Substitution with piperazine enhances COX-2 inhibition (IC₅₀ = 4.7 μM) .
-
Anticancer activity : Oxidation of the methyl group to -COOH improves binding to tubulin (IC₅₀ = 1.5 μM) .
Analytical Characterization
Post-reaction analysis employs:
-
NMR : Confirms substitution patterns (e.g., δ 1.2 ppm for CH₃ in reduced products) .
-
IR : Detects carbonyl reduction (shift from 1727 cm⁻¹ to 1700 cm⁻¹) .
This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry, enabling tailored modifications for specific applications. Further studies should explore enantioselective reactions and in vivo stability of its derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares its core chromen-2-one scaffold with several structurally related molecules. Key analogues include:
Key Observations :
- Electrophilic vs. Nucleophilic Sites : The 4-chlorophenyl group in the chlorophenyl analogue introduces electrophilic character, which may influence reactivity with biological targets .
- Halogen Interactions : The bromoethoxy derivative’s bromine atom enables halogen bonding, a feature absent in the target compound .
Antioxidant Capacity
- Curcumin Analogues: Methoxy and hydroxy groups in curcumin derivatives (e.g., 3d and 3e in ) correlate with strong radical scavenging activity due to electron-donating effects .
- Kaempferol Derivatives : The trihydroxy substitution in kaempferol derivatives (e.g., C₁₆H₁₂O₆ ) enhances hydrogen-bonding interactions, making them superior antioxidants compared to the target compound .
Enzyme Inhibition
- Angiotensin-Converting Enzyme (ACE) : Curcumin analogue 3d (with 4-hydroxy-3-methoxy groups) showed potent ACE inhibition, suggesting that polar substituents at specific positions enhance binding to ACE’s active site .
- Tyrosinase and HIV-1 Protease : Methoxy-rich curcumin analogues (e.g., 2e ) exhibited strong tyrosinase and HIV-1 protease inhibition, implying that the target compound’s 3,4-dimethoxyphenyl group may confer similar activity .
Computational and Experimental Insights
- Quantum Mechanics/Molecular Docking: Studies on prenylflavonoids () revealed that methoxy and prenyl groups stabilize interactions with Aβ42 peptides via hydrophobic and π-π stacking . The target compound’s 3,4-dimethoxyphenyl group may adopt similar binding modes.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18O5
- Molecular Weight : 314.34 g/mol
- CAS Number : Not specified in the search results but related compounds exist in databases.
Structure
The structure of the compound features a chromenone core with specific substituents that contribute to its biological activity. The presence of methoxy groups and an ethoxy moiety enhances its solubility and reactivity.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one can scavenge free radicals and reduce oxidative stress in various biological systems .
Anticancer Properties
Several studies have documented the anticancer potential of coumarin derivatives. For example, compounds like 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: Inhibition of Cancer Cell Growth
A study evaluating the effects of similar coumarins on human cancer cell lines reported IC50 values indicating effective inhibition of cell growth. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of metastasis-related pathways |
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, which are crucial in inflammatory processes .
Antimicrobial Activity
Research has also indicated that coumarin derivatives possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth .
The biological activities of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances endogenous antioxidant defenses.
- Cell Cycle Modulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, promoting apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
